2,4-Dichloro-6-Nitroquinazoline: A Technical Guide for Drug Development Professionals
2,4-Dichloro-6-Nitroquinazoline: A Technical Guide for Drug Development Professionals
An In-depth Review of its Chemical Properties, Synthesis, and Application as a Scaffold for Kinase Inhibitors
Introduction
2,4-Dichloro-6-nitroquinazoline is a key heterocyclic intermediate in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active compounds. Its unique structural features, particularly the reactive chlorine atoms at the 2 and 4 positions, make it an ideal starting material for the development of potent kinase inhibitors, most notably targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in various cancers. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 2,4-dichloro-6-nitroquinazoline and its derivatives for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
2,4-Dichloro-6-nitroquinazoline, with the IUPAC name 2,4-dichloro-6-nitroquinazoline, is a solid at room temperature.[1] Its fundamental chemical and physical properties are summarized in the table below, providing essential data for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Reference |
| IUPAC Name | 2,4-dichloro-6-nitroquinazoline | [1] |
| CAS Number | 74173-77-6 | [1] |
| Molecular Formula | C₈H₃Cl₂N₃O₂ | [2] |
| Molecular Weight | 244.04 g/mol | [1] |
| Physical Form | Solid | [1] |
| Boiling Point | 366 °C | |
| Flash Point | 175 °C | |
| Density | 1.674 g/cm³ | |
| Storage Temperature | Refrigerator | [1] |
Synthesis of 2,4-Dichloro-6-Nitroquinazoline
The synthesis of 2,4-dichloro-6-nitroquinazoline is a multi-step process that typically begins with a substituted anthranilic acid. The following is a representative experimental protocol for its preparation.
Experimental Protocol: Synthesis of 2,4-Dichloro-6-Nitroquinazoline
This synthesis can be conceptualized as a three-stage process: (1) cyclization to form the quinazoline core, (2) nitration, and (3) chlorination.
Step 1: Synthesis of 7-Chloroquinazolin-4(3H)-one
-
In a round-bottom flask equipped with a reflux condenser, a mixture of 2-amino-4-chlorobenzoic acid and formamide is heated under a nitrogen atmosphere.
-
The reaction mixture is refluxed at approximately 160°C for 1.5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled, and water is added to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to yield 7-chloroquinazolin-4(3H)-one.
Step 2: Synthesis of 7-Chloro-6-nitroquinazolin-4(3H)-one
-
7-Chloroquinazolin-4(3H)-one is dissolved in concentrated sulfuric acid in a flask cooled in an ice bath.
-
Fuming nitric acid is added dropwise to the stirred solution while maintaining the temperature at 0°C.
-
After the addition is complete, the reaction mixture is stirred at a slightly elevated temperature (e.g., 30°C) for approximately 1.5 hours.
-
The reaction is quenched by carefully pouring the mixture into ice water, leading to the precipitation of the nitrated product.
-
The precipitate is collected by filtration, washed with water until the filtrate is neutral, and then dried to give 7-chloro-6-nitroquinazolin-4(3H)-one.
Step 3: Synthesis of 2,4-Dichloro-6-nitroquinazoline
-
A mixture of 7-chloro-6-nitroquinazolin-4(3H)-one, thionyl chloride, and a catalytic amount of N,N-dimethylformamide (DMF) is heated.[3]
-
The reaction is typically carried out at around 100°C for 2 hours.[3]
-
After the reaction is complete, the excess thionyl chloride is removed under reduced pressure.
-
The residue is co-evaporated with toluene to remove any remaining traces of thionyl chloride.
-
The resulting crude product can be purified by recrystallization to afford 2,4-dichloro-6-nitroquinazoline as a solid.
Biological Significance and Applications in Drug Development
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, known for its broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] Derivatives of 2,4-dichloro-6-nitroquinazoline are particularly prominent as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.
Role as an EGFR Inhibitor Scaffold
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[5] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Quinazoline-based inhibitors act by competing with ATP for the binding site in the kinase domain of EGFR, thereby preventing its activation and downstream signaling.[5]
The 2,4-dichloro-6-nitroquinazoline core provides an excellent starting point for the synthesis of potent EGFR inhibitors. The chlorine atoms at positions 2 and 4 are susceptible to nucleophilic substitution, allowing for the introduction of various side chains to optimize binding affinity and selectivity for the EGFR kinase domain. The nitro group at position 6 can also be modified or can contribute to the overall electronic properties of the molecule.
Quantitative Data on Quinazoline Derivatives
The following table summarizes the in vitro anticancer activity of selected quinazoline derivatives, highlighting their potency as EGFR inhibitors. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the target's activity.
| Compound | Target | Cell Line | IC₅₀ (nM) | Reference |
| Gefitinib | EGFR | A549 (Lung Cancer) | 20.09 | [6] |
| Erlotinib | EGFR | Various | Varies | |
| Lapatinib | EGFR/HER2 | BT474 (Breast Cancer) | 64 | [7] |
| Compound 6c | EGFR T790M | - | - | [7] |
| Quinazolinyl benzylidene VIIa | EGFR | - | 46.90 | [7] |
| Quinazolinyl benzylidene VIIb | EGFR | - | 53.43 | [7] |
Experimental Protocol: EGFR Kinase Inhibition Assay
To evaluate the inhibitory activity of newly synthesized quinazoline derivatives against EGFR, a biochemical kinase assay is typically performed. The following is a generalized protocol for an in vitro EGFR kinase inhibition assay.
Protocol: In Vitro EGFR Kinase Inhibition Assay
1. Reagents and Materials:
-
Recombinant human EGFR (active kinase domain)
-
Test compounds (quinazoline derivatives) dissolved in DMSO
-
ATP (Adenosine 5'-triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
-
Plate reader capable of luminescence or fluorescence detection
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.
-
Enzyme and Substrate Preparation: Dilute the recombinant EGFR enzyme and the peptide substrate to their final desired concentrations in the kinase assay buffer.
-
Assay Plate Setup: Add the diluted test compounds or control inhibitors to the wells of the assay plate. Include appropriate controls such as "no inhibitor" (positive control for enzyme activity) and "no enzyme" (background).
-
Kinase Reaction Initiation: Prepare a master mix containing ATP and the peptide substrate in the kinase assay buffer. Add this master mix to each well to initiate the kinase reaction. The final reaction volume is typically 10-25 µL.
-
Incubation: Incubate the plate at room temperature or 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the kinase reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent according to the manufacturer's instructions. For example, in an ADP-Glo™ assay, the remaining ATP is depleted, and the generated ADP is converted back to ATP, which is then quantified via a luciferase-based reaction, producing a luminescent signal.
-
Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Calculate the percent inhibition of EGFR activity for each compound concentration relative to the "no inhibitor" control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
2,4-Dichloro-6-nitroquinazoline is a fundamentally important building block in the field of drug discovery and development. Its straightforward synthesis and the reactivity of its chloro-substituents provide a robust platform for the generation of diverse chemical libraries. The demonstrated success of quinazoline-based compounds as potent EGFR kinase inhibitors underscores the value of this scaffold in the ongoing search for novel and effective anticancer therapeutics. This technical guide provides a foundational understanding of the key aspects of 2,4-dichloro-6-nitroquinazoline for scientists engaged in the design and synthesis of next-generation kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - 2,4-dichloro-6-nitroquinazoline (C8H3Cl2N3O2) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 6. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
